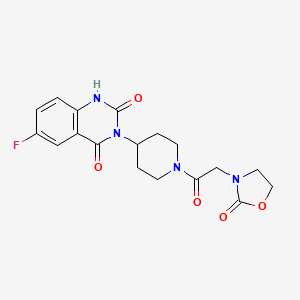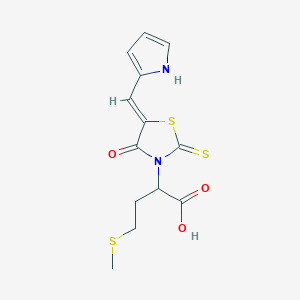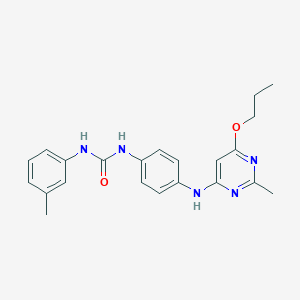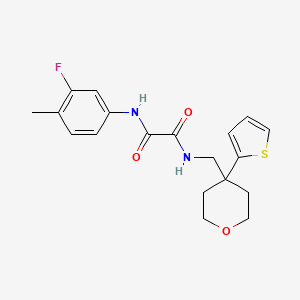
6-fluoro-3-(1-(2-(2-oxooxazolidin-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-3-(1-(2-(2-oxooxazolidin-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a quinazoline core with multiple functional groups, making it a versatile molecule for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the quinazoline core. One common approach is to start with a suitable precursor, such as 6-fluoroquinazoline-2,4(1H,3H)-dione, and then introduce the piperidinyl and oxazolidinyl groups through a series of reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis, using reactors and purification systems to ensure high yield and purity. The process would be optimized for efficiency and cost-effectiveness, with strict quality control measures in place.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation reactions might produce carboxylic acids or ketones, while reduction reactions could yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other chemical products. Its versatility makes it valuable for a wide range of applications.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it might inhibit a particular enzyme or receptor. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-fluoroquinazoline-2,4(1H,3H)-dione
3-(1-(2-(2-oxooxazolidin-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
6-fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
Uniqueness
This compound is unique due to its combination of the quinazoline core with the piperidinyl and oxazolidinyl groups. This structural complexity allows for a wide range of chemical reactions and biological interactions, making it a valuable molecule for research and development.
Eigenschaften
IUPAC Name |
6-fluoro-3-[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O5/c19-11-1-2-14-13(9-11)16(25)23(17(26)20-14)12-3-5-21(6-4-12)15(24)10-22-7-8-28-18(22)27/h1-2,9,12H,3-8,10H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPYPKSCCFWJAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)CN4CCOC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methoxyphenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2441875.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2441876.png)
![4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide](/img/structure/B2441878.png)

![(Z)-2-(2,3-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2441881.png)
![1-[4-Methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl]ethan-1-one](/img/structure/B2441882.png)
![2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methoxybenzamide](/img/structure/B2441885.png)
![2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2441890.png)

![2-Benzyl-7-bromo-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2441892.png)
![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2441893.png)

![ethyl 2-(2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2441895.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2441896.png)
